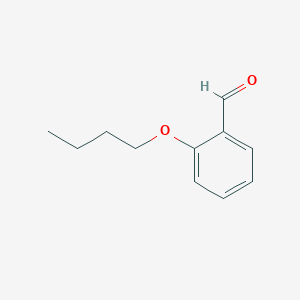

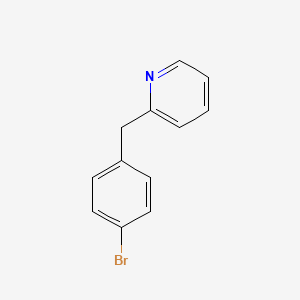

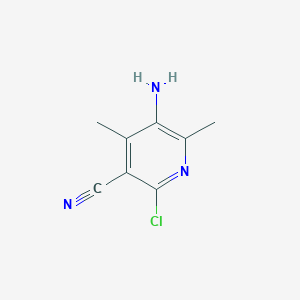

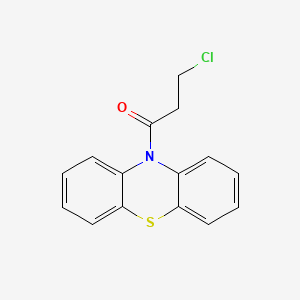

![molecular formula C12H8N2O2 B1266824 2-アミノ-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオン CAS No. 5690-46-0](/img/structure/B1266824.png)

2-アミノ-1H-ベンゾ[de]イソキノリン-1,3(2H)-ジオン

説明

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (AIBDQ) is an organic compound belonging to the class of imidazoles. It is a colorless solid with a molecular formula of C9H7N3O2. AIBDQ is a versatile compound that has been used in various scientific and industrial applications. AIBDQ has been used as a building block in the synthesis of drugs and pharmaceuticals, as a dye in the textile industry, and as an intermediate in the synthesis of heterocyclic compounds. AIBDQ is also used in the synthesis of polymers and in the production of organic pigments.

科学的研究の応用

イソキノリンアルカロイドの合成

イソキノリンアルカロイドは、その幅広い生物活性のために重要です。2-アミノベンゾ[de]イソキノリン-1,3-ジオンは、様々なイソキノリンアルカロイドの合成における前駆体として役立ちます。 これらのアルカロイドは、他の医薬品の中でも、抗がん剤や抗マラリア剤に用途があります .

抗がん剤の開発

研究により、イソキノリンの誘導体が抗がん特性を示すことが示されています。 そのため、2-アミノベンゾ[de]イソキノリン-1,3-ジオンは、新規抗がん剤の開発に利用でき、様々な癌に対する闘いに貢献します .

触媒なしの合成プロセス

この化合物は、水中で触媒なしの合成プロセスの開発にも関連しています。 これは、持続可能な化学の実践に不可欠な、ヘテロ環化合物の合成に対する環境に優しいアプローチを表しています .

生物活性製品

天然のイソキノリンアルカロイドとの構造的類似性から、2-アミノベンゾ[de]イソキノリン-1,3-ジオンは、生物活性製品の発見と応用に使用できます。 これには、潜在的な治療効果を持つ化合物の半合成または全合成が含まれます .

有機化学と医薬品化学研究

有機化学と医薬品化学において、この化合物は、イソキノリン誘導体の合成のための新しい戦略を開発するために使用できます。 これは、これらの誘導体が多くの薬剤の重要な成分であるため、この分野のホットトピックです .

環境化学

2-アミノベンゾ[de]イソキノリン-1,3-ジオンは、複雑なヘテロ環化合物の合成に対する環境に優しい経路に関与することができます。 これには、毒性の低い溶媒とよりグリーンなプロセスを使用することが含まれ、これは現代の化学においてますます重要になっています .

作用機序

Target of Action

Similar compounds have been found to exhibit significant biological activity, suggesting that they may interact with various cellular targets .

Mode of Action

It’s known that the electrophile initially attacks the nitrogen, followed by the addition of a nucleophile on the adjacent atom .

Result of Action

Similar compounds have been found to exhibit significant biological activity, suggesting that they may have notable effects at the molecular and cellular levels .

将来の方向性

The outstanding performance of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione paves the way to polymerization under soft conditions . Its photochemical properties and structure/efficiency relationships have been investigated using steady state photolysis, fluorescence, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping techniques .

特性

IUPAC Name |

2-aminobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-14-11(15)8-5-1-3-7-4-2-6-9(10(7)8)12(14)16/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJBFRDWVHNPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205442 | |

| Record name | 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-46-0 | |

| Record name | N-Aminonaphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5690-46-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMINONAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXR6MZ7XW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective are NDNs as photoinitiators compared to existing systems, and what light sources can be used?

A1: Research indicates that NDNs demonstrate significant potential as photoinitiators, particularly when combined with components like iodonium salts, N-vinylcarbazole, amines, or 2,4,6-tris(trichloromethyl)-1,3,5-triazine []. Notably, certain NDN-based combinations exhibit superior polymerization efficiency compared to the widely used camphorquinone-based systems []. These NDN-based systems are highly versatile and can initiate polymerization reactions upon exposure to various visible light sources. This includes violet-blue LEDs (e.g., 405 nm, 455 nm, 470 nm) and even green or red light sources like laser diodes at 532 nm and 635 nm [].

Q2: How does the structure of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives influence their photoinitiation capabilities?

A2: The structure of NDNs significantly impacts their effectiveness as photoinitiators. For example, incorporating specific substituents like nitro- or amino- groups can significantly alter their light absorption properties and, consequently, their photoinitiation efficiency []. Researchers observed a "panchromatic behavior" with an NDN derivative bearing two nitro groups. This compound successfully facilitated radical polymerization and thiol-ene processes under blue, green, and red light irradiation []. These findings highlight the possibility of tailoring the photochemical properties and reactivity of NDNs through specific structural modifications, paving the way for designing highly efficient and customizable photoinitiators.

Q3: Have any computational studies been performed to understand the behavior of these NDN derivatives?

A3: While the provided abstracts don't specifically mention computational studies on NDNs as photoinitiators, they do highlight the use of various techniques to understand their photochemical properties and structure-activity relationships []. These include steady-state photolysis, fluorescence spectroscopy, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping techniques []. These methods provide valuable insights into the excited state dynamics, electron transfer processes, and radical generation mechanisms involved in the photoinitiation process. Further computational studies, like density functional theory (DFT) calculations, could be beneficial in understanding the electronic structure and predicting the reactivity of different NDN derivatives as photoinitiators.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

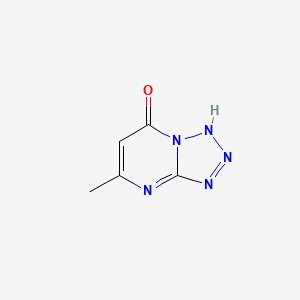

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)